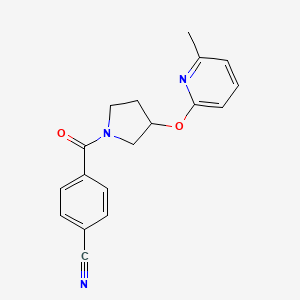

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

CAS No.: 1904021-20-0

Cat. No.: VC6946934

Molecular Formula: C18H17N3O2

Molecular Weight: 307.353

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1904021-20-0 |

|---|---|

| Molecular Formula | C18H17N3O2 |

| Molecular Weight | 307.353 |

| IUPAC Name | 4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]benzonitrile |

| Standard InChI | InChI=1S/C18H17N3O2/c1-13-3-2-4-17(20-13)23-16-9-10-21(12-16)18(22)15-7-5-14(11-19)6-8-15/h2-8,16H,9-10,12H2,1H3 |

| Standard InChI Key | NUINSJCCOUCFCQ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N |

Introduction

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

-

Formation of the Pyrrolidine Ether Bond:

The pyrrolidine moiety can be introduced by reacting 6-methylpyridin-2-ol with a halogenated pyrrolidine derivative under basic conditions to form the ether linkage. -

Introduction of the Benzonitrile Group:

The benzonitrile moiety can be attached via amide bond formation using coupling reagents such as carbodiimides (e.g., DCC or EDC) in the presence of a base. -

Purification and Characterization:

The final product is purified using techniques like column chromatography or recrystallization, followed by characterization using spectroscopic methods such as NMR, IR, and mass spectrometry.

Medicinal Chemistry

The structural features of this compound suggest potential biological activity:

-

Benzonitrile Group: Known to enhance binding affinity in drug-receptor interactions.

-

Pyrrolidine Ring: Commonly found in bioactive molecules, contributing to conformational rigidity.

-

Pyridine Ring: Enhances solubility and electronic properties for biological interactions.

Targeted Drug Design

Compounds with similar structures have been explored as inhibitors in cancer therapy or as anti-inflammatory agents due to their ability to interact with specific enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume